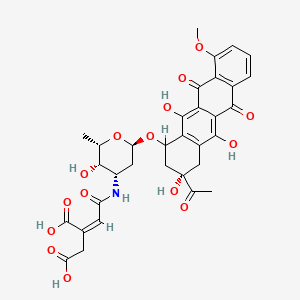
RDTPO
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RDTPO is a complex organic compound with a molecular formula of C12H14N4O5S . It features a unique structure that includes multiple rings and functional groups, making it an interesting subject for chemical research and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of RDTPO involves multiple steps, typically starting with the preparation of the ribofuranosyl moiety and the thiazolo-purinone core. The reaction conditions often require specific catalysts and solvents to ensure regioselectivity and yield optimization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, could be adapted for its production.
Analyse Chemischer Reaktionen
Types of Reactions
RDTPO can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Wissenschaftliche Forschungsanwendungen
RDTPO has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of specialized materials and chemical processes
Wirkmechanismus
The mechanism of action of RDTPO involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiazolo[3,2-a]pyridine derivatives
- Purine analogs
- Ribofuranosyl-containing compounds
Uniqueness
What sets RDTPO apart is its unique combination of a ribofuranosyl moiety with a thiazolo-purinone core.
Eigenschaften
CAS-Nummer |
52538-20-2 |
|---|---|
Molekularformel |
C12H14N4O5S |
Molekulargewicht |
326.33 g/mol |
IUPAC-Name |
3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,7-dihydro-[1,3]thiazolo[3,2-a]purin-9-one |
InChI |
InChI=1S/C12H14N4O5S/c17-3-5-7(18)8(19)11(21-5)16-4-13-6-9(16)14-12-15(10(6)20)1-2-22-12/h4-5,7-8,11,17-19H,1-3H2/t5-,7-,8-,11-/m1/s1 |
InChI-Schlüssel |
FHDYGGODWWOZRQ-IOSLPCCCSA-N |
SMILES |
C1CSC2=NC3=C(C(=O)N21)N=CN3C4C(C(C(O4)CO)O)O |
Isomerische SMILES |
C1CSC2=NC3=C(C(=O)N21)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Kanonische SMILES |
C1CSC2=NC3=C(C(=O)N21)N=CN3C4C(C(C(O4)CO)O)O |
| 52538-20-2 | |
Synonyme |
3-beta-D-ribofuranosyl-6,7-dihydro-9H-thiazolo(3,2-a)purin-9-one 3-ribofuranosyl-6,7-dihydro-9H-thiazolo(3,2-a)purin-9-one 3-ribofuranosyl-6,7-dihydro-9H-thiazolo(3,2-a)purin-9-one monohydrate RDTPO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(1S,5R)-3-[(Z)-2-[(3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-5-acetyloxy-4-methylcyclohex-3-en-1-yl] acetate](/img/structure/B1238627.png)








![(1R,10S,13Z,22S,23S,26R,27S,32S,35E,44R,45R)-50,53-bis(9H-pyrido[3,4-b]indol-1-yl)-2,25-dioxa-8,19,30,41-tetrazadecacyclo[24.20.2.23,8.210,22.232,44.119,23.141,45.01,30.09,23.031,45]hexapentaconta-13,35,50,53-tetraene-4,10,27,32-tetrol](/img/structure/B1238641.png)
![4-Methyl-2-oxochromen-7-yl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl]oxy}acetate](/img/structure/B1238645.png)
